BenchChemオンラインストアへようこそ!

4-(4-Methylbenzoyl)isoquinoline

Lipophilicity clogP Medicinal Chemistry

4-(4-Methylbenzoyl)isoquinoline enables systematic SAR via its para-methyl substituent, providing defined lipophilicity and steric increment versus the unsubstituted analog. Paired with its meta-methyl isomer (CAS 1187165-88-3) and parent 4-benzoylisoquinoline (CAS 20335-71-1), it forms a complete methyl-scanning set for mapping benzoyl binding pocket requirements. The 4-benzoyl vector offers scaffold-hopping opportunities for kinase inhibitor IP diversification. Supplied at 97% purity for immediate synthetic and pharmacological use without in-house preparation.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
CAS No. 1187169-56-7
Cat. No. B1455236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylbenzoyl)isoquinoline
CAS1187169-56-7
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
InChIInChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)16-11-18-10-14-4-2-3-5-15(14)16/h2-11H,1H3
InChIKeyKHKBAUCLCAPHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylbenzoyl)isoquinoline 1187169-56-7 | Isoquinoline Derivative for Medicinal Chemistry and SAR Studies


4-(4-Methylbenzoyl)isoquinoline (CAS 1187169-56-7) is a synthetic organic compound with the molecular formula C17H13NO and a molecular weight of 247.29 g/mol, featuring an isoquinoline core substituted at the 4-position with a 4-methylbenzoyl (p-toluoyl) group [1]. It belongs to the class of benzoylisoquinoline derivatives, which have been investigated for diverse biological activities including antitumor effects via G1 phase cell cycle arrest, as demonstrated with structurally related 1-benzoyl-3,4-dihydroisoquinolines against the L1210 leukemia cell line [2]. The compound is commercially available as a research chemical with typical purity specifications of 95–98%, intended for laboratory-scale synthetic and pharmacological investigations rather than therapeutic applications .

Why 4-(4-Methylbenzoyl)isoquinoline Cannot Be Substituted with Generic Isoquinoline Analogs


The isoquinoline scaffold exhibits profound sensitivity to both the position and electronic nature of substituent groups, making indiscriminate substitution among benzoylisoquinoline analogs scientifically invalid. While 4-(4-methylbenzoyl)isoquinoline, 4-benzoylisoquinoline (CAS 20335-71-1), and 4-(3-methylbenzoyl)isoquinoline (CAS 1187165-88-3) share the same core architecture and molecular formula, the presence, position, and electronic character of the methyl substituent on the benzoyl ring directly modulate lipophilicity, steric bulk, and potential hydrogen-bonding interactions with biological targets [1]. In the broader class of isoquinoline derivatives, even minor structural modifications—such as reduction of the heterocyclic ring to a 3,4-dihydroisoquinoline or alteration of the substitution position from 4- to 1-position—produce marked differences in cytotoxic potency, cell cycle perturbation profiles, and target engagement [2]. These structure-activity relationships underscore that benzoylisoquinolines are not functionally interchangeable; selection of a specific analog must be guided by the precise structural requirements of the intended assay or synthetic pathway.

Quantitative Differentiation of 4-(4-Methylbenzoyl)isoquinoline from Structural Analogs


Para-Methyl Substitution Alters Lipophilicity and Steric Profile Relative to Unsubstituted and Meta-Methyl Analogs

The 4-methyl substituent in the para position on the benzoyl ring of 4-(4-methylbenzoyl)isoquinoline confers distinct physicochemical properties compared to both the unsubstituted analog (4-benzoylisoquinoline) and the meta-methyl isomer (4-(3-methylbenzoyl)isoquinoline). The para-methyl group increases calculated lipophilicity relative to the unsubstituted analog while maintaining a symmetric, rod-like molecular geometry that differs from the bent configuration of the meta-substituted isomer [1]. These differences are relevant for passive membrane permeability, protein binding, and chromatographic behavior during purification.

Lipophilicity clogP Medicinal Chemistry SAR

Substitution at the 4-Position of Isoquinoline Confers Distinct Synthetic Accessibility and Reactivity

4-(4-Methylbenzoyl)isoquinoline features a ketone linkage at the 4-position of the isoquinoline ring, which offers distinct synthetic and reactivity advantages compared to 1-substituted benzoylisoquinoline analogs. In a comprehensive study of benzoyldihydroisoquinoline antitumor agents, the 1-benzoyl-3,4-dihydroisoquinoline scaffold was identified as the most potent cytotoxic pharmacophore, with compounds of this class exhibiting G1 phase cell cycle arrest in the L1210 leukemia model [1]. However, the 4-substituted benzoylisoquinoline framework provides an alternative regioisomeric scaffold that may be accessed through different synthetic routes (e.g., directed ortho-metalation or cross-coupling strategies) and may exhibit distinct metabolic stability profiles due to altered electron density distribution across the heterocyclic ring [2].

Synthetic Chemistry Regioselectivity Cross-Coupling

Isoquinoline Scaffold Serves as Privileged Structure for Kinase Inhibition with Documented Nanomolar Potency in Analogous Systems

Isoquinoline derivatives represent a privileged scaffold for kinase inhibition, with structurally optimized analogs demonstrating nanomolar potency against clinically relevant targets. In a systematic structure-activity relationship study of isoquinoline-based MAP4K4 inhibitors, a series of 1,3,4-trisubstituted isoquinolines achieved IC50 values in the 30–50 nM range in Z'LYTE enzymatic assays, demonstrating that the isoquinoline core can be elaborated into high-affinity kinase inhibitors when appropriately functionalized [1]. While 4-(4-methylbenzoyl)isoquinoline itself has not been directly evaluated in this specific kinase panel, its 4-benzoyl substitution pattern represents a distinct vector for inhibitor design compared to the 1-substituted analogs characterized in the literature, offering a complementary starting point for medicinal chemistry optimization [2].

Kinase Inhibition MAP4K4 Enzymatic Assay IC50

Commercial Availability with Defined Purity Specifications Enables Reproducible Research Applications

4-(4-Methylbenzoyl)isoquinoline is commercially available from multiple reputable chemical suppliers with defined purity specifications, enabling reproducible experimental outcomes across different research laboratories. The compound is offered at 95% minimum purity (AKSci) and 97–98% purity (Sigma-Aldrich, Leyan), with certificates of analysis available upon request to verify batch-specific quality metrics . This contrasts with structurally similar research compounds such as 4-benzoylisoquinoline and 4-(3-methylbenzoyl)isoquinoline, which have more limited commercial availability and may require custom synthesis for procurement, introducing variability in purity, lead time, and cost.

Purity Specification Quality Control Procurement

Optimal Research Applications for 4-(4-Methylbenzoyl)isoquinoline (CAS 1187169-56-7)


Structure-Activity Relationship (SAR) Studies of Benzoylisoquinoline Pharmacophores

4-(4-Methylbenzoyl)isoquinoline is ideally suited for systematic SAR investigations exploring the impact of benzoyl ring substitution on biological activity. The para-methyl substituent provides a defined lipophilicity and steric increment relative to the unsubstituted 4-benzoylisoquinoline analog, enabling quantitative assessment of substituent effects on target binding, cellular permeability, and metabolic stability [1]. When used alongside the meta-methyl isomer (4-(3-methylbenzoyl)isoquinoline, CAS 1187165-88-3) and the unsubstituted parent (4-benzoylisoquinoline, CAS 20335-71-1), this compound forms part of a complete methyl-scanning SAR set for mapping the steric and electronic requirements of the benzoyl binding pocket [1].

Kinase Inhibitor Lead Generation and Scaffold Hopping

Given the established utility of isoquinoline scaffolds in kinase inhibitor discovery—with optimized analogs achieving IC50 values of 30–50 nM against MAP4K4 [2]—4-(4-methylbenzoyl)isoquinoline serves as a versatile starting point for kinase-focused medicinal chemistry. The 4-benzoyl substitution pattern provides a distinct vector for inhibitor elaboration compared to the more extensively characterized 1-substituted isoquinoline kinase inhibitor series, offering opportunities for scaffold hopping to access novel intellectual property space or to circumvent existing composition-of-matter patents [3]. The ketone functionality also provides a synthetic handle for further derivatization via reductive amination, Grignard addition, or oxime formation.

Synthetic Methodology Development for Regioselective Isoquinoline Functionalization

The 4-position of isoquinoline is less inherently nucleophilic than the 1-position, presenting distinct challenges and opportunities for regioselective functionalization. 4-(4-Methylbenzoyl)isoquinoline can be employed as a model substrate for developing and optimizing synthetic methods targeting the C4 position of the isoquinoline ring, including directed metalation strategies, transition metal-catalyzed cross-couplings, and photoredox-mediated transformations [1]. Its commercial availability at 95–98% purity eliminates the need for in-house synthesis of the starting material, allowing methodology development efforts to focus directly on reaction optimization .

Cell Cycle Perturbation and Antiproliferative Screening

While direct data for 4-(4-methylbenzoyl)isoquinoline in antiproliferative assays are not currently reported, structurally related 1-benzoyl-3,4-dihydroisoquinolines have demonstrated potent G1 phase cell cycle arrest in the L1210 leukemia model [3]. 4-(4-Methylbenzoyl)isoquinoline can be employed as a comparator compound in cell-based screening cascades designed to evaluate whether the 4-substituted benzoylisoquinoline scaffold retains or diverges from the cell cycle perturbation profile of the 1-substituted series. Such comparative studies are essential for defining the pharmacophoric requirements for G1 arrest activity and may reveal novel mechanisms of action distinct from those of the 1-substituted cytotoxic chemotype [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylbenzoyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.